1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride
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Overview
Description
N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride is a chemical compound known for its significant applications in various fields, including medicine and chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with 1-methylpiperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride has been extensively studied for its applications in:
Medicine: As a local anesthetic, it is used in pain management and minor surgical procedures.
Chemistry: It serves as a precursor in the synthesis of other complex molecules.
Biology: The compound is used in research to study its effects on cellular processes and nerve function
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the transmission of nerve impulses, leading to a numbing effect. This mechanism is similar to other local anesthetics, making it effective in pain management .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to other local anesthetics.
Mepivacaine: Chemically related to N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride and used for similar applications.
Uniqueness
N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide chloride is unique due to its specific structural features, which contribute to its effectiveness and versatility in various applications. Its ability to block sodium ion channels efficiently makes it a valuable compound in both medical and research settings .
Properties
CAS No. |
78186-37-5 |
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Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-5-4-6-12(2)14(11)16-15(18)13-7-9-17(3)10-8-13;/h4-6,13H,7-10H2,1-3H3,(H,16,18);1H |
InChI Key |
JZSWBHGUTPTRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC[NH+](CC2)C.[Cl-] |
Origin of Product |
United States |
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